molecular formula C8H9F2NO B1369895 3-Ethoxy-2,6-difluoroaniline CAS No. 651734-64-4

3-Ethoxy-2,6-difluoroaniline

Cat. No.: B1369895
CAS No.: 651734-64-4
M. Wt: 173.16 g/mol
InChI Key: GHEWYZSXEPQBOO-UHFFFAOYSA-N
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Description

Position within the Landscape of Fluorinated Anilines

The specific arrangement of two fluorine atoms flanking an amino group, combined with the electron-donating ethoxy group, creates a unique electronic environment on the aromatic ring. This substitution pattern impacts the nucleophilicity of the amine and the susceptibility of the ring to electrophilic or nucleophilic attack, setting it apart from its structural isomers and other difluoroaniline derivatives. guidechem.comnih.gov

Table 1: Comparison of 3-Ethoxy-2,6-difluoroaniline with Related Compounds

Compound Name CAS Number Molecular Formula Key Distinguishing Feature
This compound 651734-64-4 C8H9F2NO Ethoxy group at the 3-position. guidechem.com
2,6-Difluoroaniline (B139000) 5509-65-9 C6H5F2N Lacks the ethoxy substituent. chemicalbook.com
4-Ethoxy-2,6-difluoroaniline 1017779-79-1 C8H9F2NO Ethoxy group at the 4-position. nih.gov

Relevance to Advanced Synthetic Methodologies in Contemporary Chemistry

The development of mild and efficient synthetic methods is a constant pursuit in organic chemistry. acs.org Fluorinated compounds like this compound are integral to this endeavor. Modern synthetic strategies often rely on the precise control of reactivity, which can be achieved through the strategic placement of functional groups.

The presence of fluorine atoms in anilines can influence the course of reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. cas.cn While specific research detailing the use of this compound in these advanced methodologies is still emerging, the known reactivity of fluorinated anilines suggests its potential as a valuable substrate. For instance, fluorinated anilines are known to participate in photoinduced difluoroalkylation reactions, highlighting the ongoing development of novel synthetic protocols for this class of compounds. acs.org

Impact on Heterocyclic Chemistry and Fine Chemical Synthesis as a Building Block

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and other functional materials. ethernet.edu.etethernet.edu.et Anilines, including fluorinated variants, are crucial precursors for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.netnih.gov

This compound serves as a versatile building block for constructing more complex molecular architectures. beilstein-journals.org Its amine functionality can be readily transformed into various other groups, and the substituted benzene (B151609) ring can be incorporated into larger heterocyclic systems. For example, anilines are commonly used in the synthesis of quinolines, indoles, and benzodiazepines, all of which are important scaffolds in medicinal chemistry. The specific substitution pattern of this compound can be leveraged to create derivatives with unique biological activities.

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C8H9F2NO guidechem.com
Molecular Weight 173.16 g/mol nih.gov
CAS Number 651734-64-4 guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-2,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEWYZSXEPQBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593836
Record name 3-Ethoxy-2,6-difluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651734-64-4
Record name 3-Ethoxy-2,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Ethoxy 2,6 Difluoroaniline and Its Analogues

Multi-Step Synthesis Approaches

The construction of a molecule like 3-Ethoxy-2,6-difluoroaniline typically requires a carefully planned multi-step sequence to install the functional groups with the correct regiochemistry. The order of reactions, including fluorination, amination, and etherification, is critical to achieving the desired product efficiently.

Strategic Fluorination Routes

The introduction of fluorine atoms onto an aromatic ring is a cornerstone of synthesizing fluorinated anilines. Electrophilic fluorination is a common strategy, employing reagents that deliver an electrophilic fluorine species ("F+").

Key electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. rsc.orgresearchgate.net NFSI is a mild, stable, and highly soluble crystalline solid that can be used for the direct fluorination of aromatic C-H bonds. rsc.orgresearchgate.net Selectfluor®, a fluorinating agent derived from the reaction of F2 with benzenesulfonimide, is also widely used. researchgate.net The choice of reagent and reaction conditions can influence the regioselectivity of the fluorination, which is crucial when synthesizing a specific isomer like this compound.

The synthesis could start from a substituted aniline (B41778) or phenol (B47542) precursor, where the existing groups direct the incoming fluorine atoms to the desired positions. For instance, fluorination of an appropriately substituted aniline derivative could yield the 2,6-difluoro pattern. The development of new fluorination methods continues to expand the toolkit for chemists, with a focus on improving efficiency, selectivity, and safety. cas.cn

Table 1: Selected Electrophilic Fluorinating Agents

Reagent Name Abbreviation Key Characteristics
N-Fluorobenzenesulfonimide NFSI Mild, stable, crystalline solid; used for direct C-H fluorination. rsc.orgresearchgate.net
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Powerful electrophilic fluorinating agent; can also act as an oxidant. researchgate.netnsf.gov
Diethylaminosulfur trifluoride DAST Deoxofluorinating agent; converts alcohols to alkyl fluorides. nih.gov
Bis(2-methoxyethyl)aminosulfur trifluoride Deoxo-Fluor Thermally more stable alternative to DAST for deoxofluorination. nih.govorganic-chemistry.org

Reductive Transformations in Aniline Synthesis

The reduction of an aromatic nitro group is one of the most fundamental and widely used methods for the preparation of anilines. masterorganicchemistry.com This transformation is a key step in many synthetic routes to this compound, where a nitrated precursor, such as 1-ethoxy-2,4-difluoro-3-nitrobenzene, would be reduced to the corresponding aniline.

A variety of methods are available for this reduction, broadly categorized into catalytic hydrogenation and chemical reduction using dissolving metals. masterorganicchemistry.comsci-hub.se Catalytic hydrogenation typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst like palladium, platinum, or Raney nickel. masterorganicchemistry.com This method is often clean and efficient, but care must be taken with the flammable nature of hydrogen gas. researchgate.net

Chemical reduction offers an alternative, often using easily oxidized metals such as iron, tin, or zinc in an acidic medium (e.g., HCl). masterorganicchemistry.com The Béchamp reduction, using iron and hydrochloric acid, is a classic method. researchgate.net More modern variations utilize reagents like sodium borohydride (B1222165) in the presence of transition metal complexes, which can offer milder reaction conditions. jsynthchem.com

Table 2: Common Methods for Aromatic Nitro Group Reduction

Method Reagents and Conditions Key Features
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Ni catalyst High efficiency; can be sensitive to other functional groups. masterorganicchemistry.com
Metal/Acid Reduction Fe, Sn, or Zn with HCl Classic, robust, and cost-effective method. masterorganicchemistry.com
Transfer Hydrogenation Hydrazine hydrate, Ammonium formate (B1220265) with Pd/C Avoids the use of H₂ gas; generally mild conditions. researchgate.net
Sodium Borohydride System NaBH₄ with Ni(PPh₃)₄ or other transition metal catalysts Milder reducing system; can improve selectivity. jsynthchem.com

Amination Reactions in Fluorinated Systems

The direct introduction of an amino group onto a fluorinated aromatic ring can be accomplished through several strategies, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed C-N bond formation.

In SNAr reactions, a nucleophilic amine source displaces a leaving group (typically a halogen) on an electron-deficient aromatic ring. researchgate.net The presence of fluorine atoms enhances the electrophilicity of the ring, facilitating this reaction. For example, a precursor like 1,2,3-trifluorobenzene (B74907) could potentially be aminated to give a difluoroaniline. Microwave-assisted amination of fluorobenzenes without a catalyst or strong base has also been reported, particularly in polar aprotic solvents like N-methylpyrrolidinone (NMP). researchgate.net

Transition-metal-catalyzed amination, such as the Buchwald-Hartwig reaction, provides a versatile method for forming C-N bonds. mdpi.comeie.gr This reaction typically uses a palladium catalyst with a suitable ligand to couple an aryl halide or triflate with an amine. Copper-catalyzed Ullmann-type couplings are also effective for the amination of aryl halides. mdpi.com These methods are highly valuable for synthesizing complex anilines from fluorinated aryl precursors. Direct C-H amination using reagents like NFSI in the presence of a palladium or copper catalyst has also emerged as a powerful technique. rsc.org

Diazotization and Subsequent Transformations

Diazotization of an aromatic amine to form a diazonium salt is a versatile transformation that opens up numerous synthetic pathways. researchgate.net The diazonium group can be replaced by a wide variety of substituents, including halogens, hydroxyl groups, and hydrogen.

A key application in the synthesis of fluoroaromatics is the Balz-Schiemann reaction, where an aniline is converted to a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride. researchgate.net This method could be used to introduce one of the fluorine atoms in a precursor to this compound.

Furthermore, diazotization followed by reductive deamination (hydro-de-diazotization) is a strategic tool for accessing substitution patterns that are otherwise difficult to obtain. google.comgoogle.com For example, a process has been developed where 2-halo-4,6-difluoroaniline is diazotized in the presence of a reducing agent to form a 1-halo-3,5-difluorobenzene intermediate. google.com This intermediate can then be aminated in a subsequent step to produce 3,5-difluoroaniline, demonstrating how diazotization can be used to manipulate substitution patterns on the aromatic ring. google.comgoogleapis.com

Nucleophilic Aromatic Substitution Strategies for Ethoxy Group Introduction

The ethoxy group in this compound is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. ontosight.ai This involves the reaction of an activated fluoroaromatic precursor with sodium or potassium ethoxide.

The SNAr mechanism is favored on electron-poor aromatic rings. masterorganicchemistry.com The two fluorine atoms already present on the benzene (B151609) ring act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. A suitable leaving group, such as an additional fluorine or chlorine atom, at the 3-position would be readily displaced by the ethoxide nucleophile. For example, reacting 1,2,3-trifluorobenzene with sodium ethoxide could potentially lead to the formation of an ethoxy-difluorobenzene intermediate. The regioselectivity of the substitution is a critical consideration, governed by the electronic effects of the substituents on the ring. nptel.ac.in

Transition-Metal-Catalyzed Cross-Coupling Reactions in Difluoroaniline Synthesis

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn In the context of synthesizing difluoroanilines, these reactions, particularly those catalyzed by palladium, copper, and nickel, are of great importance. mdpi.comresearchgate.netrsc.org

The Buchwald-Hartwig amination is a premier method for constructing the aniline moiety. This palladium-catalyzed reaction couples an aryl halide (or pseudohalide) with an amine. mdpi.com A potential route to this compound could involve the coupling of 3-ethoxy-2,6-difluorobromobenzene with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection.

Copper-catalyzed Ullmann condensation is another classic and still relevant method for C-N bond formation, especially for aryl iodides and bromides. mdpi.com Recent advancements have made these reactions more efficient and broader in scope.

Furthermore, other transition metals like nickel and cobalt have been employed in the synthesis of fluorinated compounds. researchgate.netrsc.org These catalysts can offer different reactivity and selectivity profiles compared to palladium. For instance, nickel catalysis has been shown to be effective for the difluoromethylation of arenes. rsc.org The continuous development of new catalysts, ligands, and reaction conditions for cross-coupling reactions provides ever more powerful strategies for the efficient and selective synthesis of complex molecules like this compound. rsc.orgnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
N-Fluorobenzenesulfonimide
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Diethylaminosulfur trifluoride
Bis(2-methoxyethyl)aminosulfur trifluoride
1-ethoxy-2,4-difluoro-3-nitrobenzene
Palladium
Platinum
Raney nickel
Iron
Tin
Zinc
Sodium borohydride
Nickel(IV) tetrakis(triphenylphosphine)
1,2,3-trifluorobenzene
N-methylpyrrolidinone
Copper
Diazonium salt
Diazonium tetrafluoroborate
2-halo-4,6-difluoroaniline
1-halo-3,5-difluorobenzene
3,5-difluoroaniline
Sodium ethoxide
Potassium ethoxide
3-ethoxy-2,6-difluorobromobenzene
Cobalt
Benzene
2-fluorophenol
Ethyl iodide
1-Ethoxy-2-fluorobenzene
1,2,3-trichlorobenzene
2,6-difluorochlorobenzene
2,3-difluorochlorobenzene
ortho-difluorobenzene
2,3-difluoroaniline
1-chloro-3,5-difluorobenzene
4,6-difluoro-1,2,3-trichlorobenzene
2,6-difluoro-3,4,5-trichloroaniline
2,6-difluoro-3,4,5-trichloronitrobenzene
1,3-difluorobenzene
2,4-difluoroaniline (B146603)
m-difluorobenzene
m-phenylenediamine
4-iodo-2-(trifluoromethyl)benzonitrile
1-bromo-3,5-di(trifluoromethyl)benzene
N-[(3-ethoxyphenyl)methyl]-2,6-difluoroaniline
4-bromo-N-(3-ethoxy-2,2-dimethylcyclobutyl)-2,6-difluoroaniline
1-Ethoxy-2,3-difluoro-4-iodo-benzene
o-fluoroaniline
o-difluorobenzene
p-toluidine
p-cresol

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.govchemspider.com This reaction is fundamental in synthesizing biaryl compounds, which are prevalent in pharmaceuticals and complex natural products. nih.gov The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

While direct synthesis of this compound using this method is not extensively documented, the Suzuki-Miyaura reaction is frequently applied to create complex derivatives from functionalized anilines. For instance, a bromo-substituted difluoroaniline could be coupled with a partner bearing a boronic acid to construct more elaborate molecular architectures. The reaction tolerates a wide range of functional groups, and various palladium catalysts and ligands have been developed to enhance its efficiency and scope, even for challenging substrates like aryl chlorides. organic-chemistry.orgresearchgate.net The development of catalysts with sterically demanding, electron-rich phosphine (B1218219) ligands has been crucial for achieving high yields, particularly with less reactive coupling partners. organic-chemistry.org

In a relevant application, the Suzuki-Miyaura coupling has been used to prepare phenethylamines, an important structural class, by reacting potassium β-aminoethyltrifluoroborates with various aryl halides. This method demonstrates the reaction's tolerance for amine functionalities and its utility in introducing functionalized side chains to aromatic rings. nih.gov

Ullmann Coupling Methodologies

The Ullmann reaction, traditionally a copper-mediated synthesis of symmetric biaryl compounds from aryl halides at high temperatures, has evolved into a more versatile "Ullmann-type" reaction for forming C-N, C-O, and C-S bonds. organic-chemistry.orgnih.govwikipedia.org The classic Ullmann condensation typically requires harsh conditions, but modern advancements using palladium and copper catalysts with specific ligands have enabled these couplings to proceed under much milder conditions. nih.govorganic-chemistry.org

For the synthesis of aniline derivatives, the Ullmann-type C-N coupling is particularly relevant. This methodology can create a bond between an aryl halide and an amine. The development of efficient ligands, such as 1,10-phenanthroline (B135089) and various amino acids, has been critical in improving reaction yields and functional group tolerance, allowing the reactions to be performed at lower temperatures. nih.gov While the direct coupling to form this compound is not a common route, this method could be envisioned for coupling a pre-existing 2,6-difluoroaniline (B139000) moiety with a suitable aryl halide partner. However, competitive homocoupling can be a significant drawback in some Ullmann reactions. organic-chemistry.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of aryl amines from aryl halides or triflates. semanticscholar.orggoogle.com It has largely replaced harsher classical methods due to its broad substrate scope, excellent functional group tolerance, and milder reaction conditions. semanticscholar.org The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, formation of a palladium-amido complex upon reaction with the amine in the presence of a base, and reductive elimination to furnish the C-N bond. google.com

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Early systems used monodentate phosphines, but the development of sterically hindered, electron-rich ligands (e.g., biaryl phosphines like XPhos and SPhos) and bidentate ligands (e.g., BINAP, DPPF) dramatically expanded the reaction's scope to include less reactive aryl chlorides and a wider variety of amines, including primary anilines. chemspider.comsemanticscholar.org

In a synthetic route toward a complex quinoline (B57606) derivative, a Buchwald-Hartwig cross-coupling was successfully employed to couple N-methylpiperazine with a brominated quinoline scaffold that already contained a 2,4-difluoroaniline moiety, demonstrating the reaction's utility with functionalized difluoroaniline substrates. researchgate.net The reaction was carried out using a Pd2(dba)3/BINAP catalyst system with Cs2CO3 as the base. researchgate.net This highlights the potential of the Buchwald-Hartwig amination for the late-stage functionalization of molecules containing the difluoroaniline core.

Photoinduced and Transition-Metal-Free Synthetic Protocols for Difluoroanilines

Recent advancements in synthetic chemistry have focused on developing more sustainable methods, leading to the rise of photoinduced and transition-metal-free protocols. These strategies offer mild and operationally simple alternatives for the functionalization of organic molecules.

Visible-Light Organophotocatalysis in Difluoroalkylation of Anilines

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. researchgate.net This approach avoids the need for high temperatures or harsh reagents and is often compatible with a wide array of functional groups. researchgate.netacs.org In the context of difluoroanilines, organophotocatalysis provides an effective method for difluoroalkylation.

One such system employs Eosin Y, an organic dye, as the photocatalyst. lookchem.com Under irradiation with visible light (e.g., a 525 nm green LED), the excited photocatalyst can engage in a single-electron transfer (SET) process. lookchem.com In the difluoroalkylation of anilines with reagents like ethyl difluoroiodoacetate (ICF2CO2Et), the reaction proceeds via an oxidative quenching cycle. The excited Eosin Y is reduced by the aniline substrate, generating an aniline radical cation. Concurrently, the photocatalyst radical anion transfers an electron to the difluoroalkylating agent, generating the key ·CF2CO2Et radical, which then couples with the aniline. lookchem.com This method works well for a range of electronically rich anilines. lookchem.com

Table 1: Substrate Scope for Eosin Y-Catalyzed Difluoroalkylation of Anilines Reaction conditions: Aniline (0.3 mmol), ethyl difluoroiodoacetate (0.4 mmol), Eosin Y (1 mol %) in DMF (1.0 mL), irradiated for 24h. Data sourced from The Journal of Organic Chemistry, 2023. lookchem.com

EntryAniline SubstrateProduct Yield (%)
1N,N-dimethylaniline75
24-methoxy-N,N-dimethylaniline80
34-tert-butyl-N,N-dimethylaniline78
44-fluoro-N,N-dimethylaniline61
52,6-dimethylaniline45
6Aniline35

Chemo- and Regioselective Synthesis Considerations

The synthesis of specifically substituted isomers like this compound requires precise control over chemo- and regioselectivity. When working with poly-functionalized aromatic rings, such as difluoroanilines, the relative reactivity of different positions on the ring dictates the outcome of the reaction.

A key strategy for preparing alkoxy-difluoroaniline analogues is through nucleophilic aromatic substitution (SNAr). The fluorine atoms on the aniline ring are strongly electron-withdrawing, which activates the ring towards attack by nucleophiles. The regioselectivity of this substitution is governed by the electronic effects of the substituents already present.

Research into the regioselective preparation of 3-alkoxy-4,5-difluoroanilines has shown that alcohols can be introduced selectively at the 3-position of 3,4,5-trifluoroaniline. lookchem.com This selectivity is achieved under specific reaction conditions, for example, using powdered NaOH as the base in refluxing toluene. lookchem.com This demonstrates that it is possible to selectively replace one fluorine atom with an alkoxy group in the presence of others, a crucial step for synthesizing compounds like this compound from a trifluoro precursor. The relative activating and deactivating effects of the fluorine atoms and the amino group determine which position is most susceptible to nucleophilic attack.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy 2,6 Difluoroaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For 3-Ethoxy-2,6-difluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a comprehensive structural map.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the amine protons.

The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.

The aromatic region is expected to show two multiplets corresponding to the two non-equivalent aromatic protons. The chemical shifts and coupling patterns are influenced by the electron-donating ethoxy group and the strongly electron-withdrawing fluorine atoms. The amine (-NH₂) protons typically appear as a broad singlet, though its chemical shift and appearance can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic CH6.6 - 7.0m-
Aromatic CH6.4 - 6.8m-
-OCH₂-~4.0q~7.0
-NH₂3.5 - 5.0br s-
-CH₃~1.4t~7.0

Note: Predicted data is based on analysis of similar compounds and standard chemical shift values. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected.

The carbon atoms directly bonded to fluorine (C2 and C6) will appear as doublets due to carbon-fluorine coupling. The carbon attached to the ethoxy group (C3) and the carbon bearing the amino group (C1) will also have characteristic chemical shifts. The remaining aromatic carbons (C4 and C5) will appear as distinct signals. The ethoxy group will show two signals for the methylene (-OCH₂-) and methyl (-CH₃) carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-NH₂)135 - 145
C2 (-F)150 - 160 (d)
C3 (-OEt)145 - 155
C4100 - 110
C5115 - 125
C6 (-F)150 - 160 (d)
-OCH₂-60 - 70
-CH₃10 - 20

Note: Predicted data is based on analysis of similar compounds and standard chemical shift values. 'd' denotes a doublet due to C-F coupling. Actual experimental values may vary.

¹⁹F NMR is a powerful tool for directly observing fluorine atoms in a molecule. In this compound, the two fluorine atoms at positions 2 and 6 are chemically equivalent due to free rotation around the C1-C4 axis. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of fluorine atoms attached to an aromatic ring.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals.

gCOSY (gradient Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also help in deciphering the coupling network between the aromatic protons.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and do the same for the ethoxy group's methylene and methyl protons and carbons.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C1, C2, C3, and C6. For example, correlations would be expected from the aromatic protons to the fluorinated carbons and the carbon bearing the ethoxy group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and is used to identify the functional groups present in a molecule.

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The amine group will show one or two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-F Stretching: The strong C-F stretching vibrations are characteristic and typically appear in the range of 1100-1400 cm⁻¹.

C-O Stretching: The C-O stretching of the ethoxy group will give rise to a strong band, likely around 1200-1250 cm⁻¹ for the aryl-alkyl ether.

N-H Bending: The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
Aromatic C=C Stretch1450 - 1600
N-H Bend~1600
C-F Stretch1100 - 1400
C-O Stretch (Aryl-Alkyl Ether)1200 - 1250

Note: Predicted data is based on characteristic infrared absorption frequencies for functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a fingerprint based on the inelastic scattering of monochromatic light. For this compound, a detailed FT-Raman analysis would involve the identification and assignment of characteristic vibrational frequencies.

Expected Vibrational Modes: The vibrational spectrum would be expected to show characteristic bands for the C-H stretching of the ethoxy group and the aromatic ring, C-C stretching vibrations within the benzene (B151609) ring, C-N stretching of the aniline (B41778) group, and C-F stretching modes. The N-H stretching vibrations of the primary amine would also be a key feature.

Data Table of Expected FT-Raman Vibrational Frequencies: Without experimental data, a table of observed frequencies and their assignments cannot be constructed. Theoretical calculations using methods like Density Functional Theory (DFT) could predict these frequencies, but would require experimental verification. researchgate.netnih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H Asymmetric Stretch3400-3500
N-H Symmetric Stretch3300-3400
C-H (Aromatic) Stretch3000-3100
C-H (Aliphatic) Stretch2850-3000
C=C (Aromatic) Stretch1450-1600
C-N Stretch1250-1350
C-F Stretch1100-1300
C-O-C Asymmetric Stretch1200-1275
C-O-C Symmetric Stretch1020-1075

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the spectrum would be dominated by π → π* transitions within the substituted benzene ring.

Expected Electronic Transitions: The presence of the aniline and ethoxy groups, both electron-donating, and the electron-withdrawing fluorine atoms would influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. rsc.org The solvent used for the analysis can also impact the position of these peaks.

Data Table of Expected UV-Vis Absorption Maxima: Specific λmax values and the corresponding molar absorptivity (ε) would need to be determined experimentally.

Solvent λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition
e.g., Ethanol (B145695)Not AvailableNot Availableπ → π
e.g., CyclohexaneNot AvailableNot Availableπ → π

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₉F₂NO), HRMS would be used to determine its exact mass. acs.org

Expected HRMS Data: The theoretical exact mass can be calculated based on the atomic masses of its constituent isotopes. An experimental HRMS measurement would be expected to match this theoretical value within a very small margin of error (typically in parts per million, ppm).

Data Table of Theoretical and Experimental Mass:

Ion Theoretical Exact Mass (m/z) Observed Mass (m/z) Difference (ppm)
[M+H]⁺174.0725Not AvailableNot Available
[M+Na]⁺196.0544Not AvailableNot Available

Solid-State Structural Analysis (e.g., Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. While a search for crystallographic data for this compound in the Cambridge Crystallographic Data Centre (CCDC) did not yield a specific entry, analysis of a related compound, ethyl 5-amino-1-(2,6-difluorophenyl)-1H-imidazole-4-carboxylate, has been reported, demonstrating the feasibility of crystallizing such molecules. iucr.org

Expected Crystallographic Data: A successful crystallographic study would yield a wealth of structural parameters.

Data Table of Key Crystallographic Parameters:

Parameter Value
Crystal SystemNot Available
Space GroupNot Available
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
ZNot Available
Density (calculated) (g/cm³)Not Available

Computational and Theoretical Investigations of Molecular and Electronic Structure of 3 Ethoxy 2,6 Difluoroaniline

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.

Natural Bond Orbital (NBO) AnalysisNBO analysis interprets the molecular wavefunction in terms of localized bonds and lone pairs, providing a chemically intuitive Lewis-like structure.uni-muenchen.deIt is used to analyze charge distribution and delocalization (charge transfer) interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions, particularly hyperconjugative effects, reveals the intramolecular interactions that contribute to the molecule's overall stability.uni-muenchen.de

Compound Names Mentioned

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art method for calculating the properties of electronically excited states. rsc.orguzh.ch It is widely used to predict optical absorption and emission spectra by calculating vertical excitation energies and the corresponding oscillator strengths. rsc.orgsciengine.com For a molecule like 3-ethoxy-2,6-difluoroaniline, TD-DFT can elucidate how the interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atoms influences its photophysical characteristics.

The maximum absorption (λ_max_abs) and emission (λ_max_em) wavelengths of this compound can be predicted by calculating the energy difference between the ground state (S₀) and the first singlet excited state (S₁). TD-DFT calculations performed on related molecules, such as 3,4-difluoroaniline (B56902) and 3,5-difluoroaniline, show that the lowest energy electronic transitions are typically of a π → π* character. researchgate.netmaterialsciencejournal.org The primary electronic transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For this compound, the HOMO is expected to have significant contributions from the aniline (B41778) nitrogen and the ethoxy oxygen lone pairs, as well as the π-system of the benzene (B151609) ring. The LUMO is anticipated to be a π* orbital distributed across the aromatic ring.

The presence of the electron-donating ethoxy group is expected to raise the energy of the HOMO, while the strongly electronegative fluorine atoms will lower the energy of both the HOMO and LUMO. The net effect on the HOMO-LUMO energy gap, and thus the absorption wavelength, depends on the balance of these electronic influences. Studies on other substituted anilines show that solvent polarity also plays a critical role; polar solvents can stabilize the excited state differently than the ground state, leading to shifts in the absorption and emission wavelengths (solvatochromism). kyushu-u.ac.jpresearchgate.net For instance, the absorption spectra of aniline derivatives in polar solvents like ethanol (B145695) and water often exhibit shifts compared to their spectra in non-polar solvents. researchgate.net

Illustrative Data for Predicted Wavelengths This table presents hypothetical TD-DFT calculation results for this compound in different environments to illustrate the expected trends. Actual values would require specific computation.

Environment Predicted λmax (absorption) [nm] Predicted λmax (emission) [nm] Transition Character
Gas Phase ~295 ~350 HOMO → LUMO (π → π*)
Toluene ~300 ~365 HOMO → LUMO (π → π*)

The intensity of an electronic transition is governed by its oscillator strength (f), a dimensionless quantity that can be calculated using TD-DFT. sciengine.com A higher oscillator strength indicates a more probable, and therefore more intense, absorption band. The main π → π* transition (S₀ → S₁) in aromatic molecules like this is typically strong, with a significant oscillator strength.

Illustrative Data for Calculated Transitions This table provides a hypothetical example of TD-DFT output for the lowest energy transitions of this compound in a vacuum, based on typical results for similar molecules. researchgate.netmaterialsciencejournal.org

Excited State Excitation Energy [eV] Wavelength [nm] Oscillator Strength (f) Major Contribution(s)
S₁ 4.20 295 0.052 HOMO → LUMO (95%)
S₂ 4.75 261 0.015 HOMO-1 → LUMO (88%)

Conformational Behavior and Potential Energy Surface Exploration

For the amino group, substituents on the aniline ring can influence its planarity. researchgate.net The two fluorine atoms at the ortho positions create significant steric hindrance, which will likely influence the orientation of both the amino and ethoxy groups. The ethoxy group will prefer an orientation that minimizes steric clash with the adjacent fluorine and amino substituents. The most stable conformer is expected to have the ethyl group pointing away from the bulky fluorine atom. Similarly, the planarity of the C-C-N-H dihedral angles will be affected by the electronic and steric environment. researchgate.net Understanding the conformational preferences is essential as the molecular geometry directly impacts the electronic properties and potential intermolecular interactions.

Solvent Effects on Molecular and Electronic Structure

The surrounding environment can significantly alter the properties of a molecule, a phenomenon known as solvatochromism. semanticscholar.org Computational chemistry models this using implicit solvent models, like the Polarizable Continuum Model (PCM), or by simulating explicit solvent molecules. rsc.orgaip.org These models account for the dielectric properties of the solvent and specific interactions like hydrogen bonding.

For this compound, both the amino (-NH₂) and ethoxy (-O-CH₂CH₃) groups can act as hydrogen bond acceptors, while the amino group can also be a hydrogen bond donor. In polar protic solvents like water or ethanol, hydrogen bonding is expected to occur at these sites. kyushu-u.ac.jpresearchgate.net Studies on aniline show that hydrogen bonding to the nitrogen atom can cause a hypsochromic (blue) shift in the absorption spectrum. kyushu-u.ac.jpresearchgate.net Conversely, the fluorescence peak in similar compounds often shows a bathochromic (red) shift with increasing solvent polarity, which is attributed to the stabilization of the more polar excited state. jksus.org The solvent can also influence the conformational equilibrium, potentially stabilizing a conformer that is less favored in the gas phase. aip.org Therefore, any theoretical prediction of the molecule's properties for practical applications must take the solvent environment into account. semanticscholar.org

Table of Mentioned Compounds

Compound Name
This compound
Aniline
3,4-Difluoroaniline
3,5-Difluoroaniline
Water
Ethanol

Chemical Reactivity and Derivatization Studies of 3 Ethoxy 2,6 Difluoroaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these reactions on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. libretexts.orgminia.edu.eg

In 3-Ethoxy-2,6-difluoroaniline, the directing effects of the substituents are as follows:

Amine (-NH₂) Group: A strongly activating group that donates electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions. wikipedia.org

Ethoxy (-OCH₂CH₃) Group: Also an activating group that directs ortho and para. wikipedia.org

Fluorine (-F) Atoms: Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal (-I effect) but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect). wikipedia.orgpressbooks.pub

The combined influence of these groups on this compound dictates the positions available for substitution. The two fluorine atoms at positions 2 and 6, and the ethoxy group at position 3, leave positions 4 and 5 as the primary sites for electrophilic attack. The powerful activating and directing effects of the amine and ethoxy groups are expected to steer electrophiles to these positions. Specifically, the amine group strongly directs to its para position (position 5), and the ethoxy group directs to its ortho position (position 4). Research on related 2,6-dihaloacetanilides, where the amine is protected as an acetanilide (B955), shows that nitration occurs predominantly at the position corresponding to position 4 in the target molecule (ortho to the activating group and meta to the halogens). researchgate.net Therefore, electrophilic substitution on this compound is predicted to yield a mixture of 4- and 5-substituted products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Reaction TypeTypical ReagentsPredicted Major Product(s)Rationale
NitrationHNO₃, H₂SO₄4-Nitro-3-ethoxy-2,6-difluoroaniline and 5-Nitro-3-ethoxy-2,6-difluoroanilineThe powerful -NH₂ and -OEt activating groups direct the NO₂⁺ electrophile to the available C4 and C5 positions. masterorganicchemistry.com
BrominationBr₂, FeBr₃4-Bromo-3-ethoxy-2,6-difluoroaniline and 5-Bromo-3-ethoxy-2,6-difluoroanilineThe ortho, para-directing nature of the substituents favors substitution at the sterically accessible and electronically enriched C4 and C5 positions. lumenlearning.com
SulfonationFuming H₂SO₄ (SO₃)This compound-4-sulfonic acid and this compound-5-sulfonic acidThe reaction is typically reversible and leads to substitution at the most activated positions. youtube.com

Nucleophilic Reactions at the Amine Functionality

The primary amine group (-NH₂) is a key site of nucleophilic reactivity, readily participating in reactions with a wide range of electrophiles.

Anilines, including fluorinated derivatives, undergo facile acylation or amidation when treated with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids (under coupling conditions). These reactions result in the formation of a stable amide bond. For instance, 2,6-difluoroaniline (B139000) can be readily converted to its corresponding acetanilide by treatment with acetic anhydride (B1165640). researchgate.net This transformation is often used to protect the amine group or to synthesize various amide derivatives with potential applications in medicinal chemistry and materials science.

General Reaction Scheme for Acylation: this compound + R-COCl → N-(3-Ethoxy-2,6-difluorophenyl)acetamide + HCl

The reaction of the primary amine group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. dergipark.org.tr This condensation reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The synthesis can often be achieved by refluxing the reactants in a suitable solvent like ethanol (B145695). ekb.eg Studies have demonstrated the successful synthesis of fluorinated imines from various fluorinated anilines and aromatic aldehydes. nih.gov The resulting C=N double bond in the Schiff base extends the conjugation of the aromatic system, a property that is exploited in the design of liquid crystals, dyes, and biologically active compounds.

Table 2: Representative Schiff Base Synthesis from Anilines and Aldehydes
Aniline (B41778) ReactantAldehyde ReactantReaction ConditionsProduct TypeReference
AnilineBenzaldehydeEthanol, refluxAromatic Imine (Benzalaniline) youtube.com
Fluorinated Anilines3-HydroxybenzaldehydeAcid-catalyzed condensationFluorinated Hydroxy Schiff Base nih.gov
1-NaphthylamineVarious Aromatic AldehydesMethanol, refluxNaphthyl-based Schiff Bases dergipark.org.tr

Reactions Involving the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is an ether linkage, which is generally stable under many reaction conditions. However, it can be cleaved under forcing conditions using strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. A nucleophile (I⁻ or Br⁻) then attacks the ethyl group's alpha-carbon in an SN2 reaction, breaking the C-O bond. This process converts the ethoxy group into a hydroxyl group, yielding the corresponding phenol (B47542) (3-hydroxy-2,6-difluoroaniline) and an ethyl halide. Due to the high stability of the sp²-hybridized carbon-oxygen bond of the aryl ring, cleavage exclusively occurs at the ethyl-oxygen bond. masterorganicchemistry.comlibretexts.org

General Reaction Scheme for Ether Cleavage: this compound + HBr (excess) → 3-Hydroxy-2,6-difluoroaniline + CH₃CH₂Br

Reactions Involving the Fluorine Substituents

The fluorine atoms attached to the aromatic ring are generally unreactive due to the high strength of the carbon-fluorine bond. Their replacement typically requires specific reaction conditions.

The displacement of an aromatic fluorine atom is most commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) mechanism. youtube.com This reaction is highly dependent on the electronic nature of the aromatic ring. For SNAr to be efficient, the ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group (fluorine). youtube.comnih.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In the case of this compound, the ring is substituted with electron-donating groups (-NH₂ and -OEt), which "deactivate" the ring towards nucleophilic attack. Consequently, the fluorine atoms in this molecule are highly resistant to displacement by nucleophiles under standard SNAr conditions. While studies have explored the variable activating or deactivating influence of fluorine as a substituent in SNAr reactions on other molecules, direct defluorination of an electron-rich system like this compound would necessitate specialized reagents or catalytic systems, such as certain transition metal complexes or enzymatic processes, which are outside the scope of classical SNAr chemistry. researchgate.net

C-H Functionalization Reactions

Carbon-hydrogen (C-H) functionalization has emerged as a powerful tool in organic synthesis, enabling the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. nih.gov In the context of aniline derivatives, selective functionalization at positions remote from the directing amino group, such as the para-position, has been a significant challenge. nih.govresearchgate.net

Para-Selective C-H Olefination of Aniline Derivatives

Recent advancements have led to the development of catalytic systems capable of highly para-selective C-H olefination of a wide array of aniline derivatives. vu.nl While direct studies on this compound are not extensively detailed, research on structurally similar anilines provides a strong predictive framework for its reactivity.

A notable methodology employs a palladium catalyst in conjunction with a specialized S,O-ligand, such as 3-methyl-2-(phenylthio)butanoic acid, to achieve high para-selectivity. nih.govacs.org This catalytic system has proven effective for a broad range of substrates, including mono-, di-, and trisubstituted anilines, even those bearing multiple electron-withdrawing groups. nih.govacs.org The reaction typically proceeds under mild conditions and demonstrates operational simplicity, making it a valuable transformation. researchgate.netvu.nl

The general reaction scheme involves the coupling of an aniline derivative with an olefin, such as ethyl acrylate, in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, the S,O-ligand, and an oxidant. The S,O-ligand is crucial for achieving high para-selectivity and expanding the substrate scope. nih.govacs.org

Table 1: Generalized Conditions for Para-Selective C-H Olefination of Aniline Derivatives

ParameterCondition
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand S,O-Ligand (e.g., 3-methyl-2-(phenylthio)butanoic acid)
Olefin Electron-deficient olefins (e.g., Ethyl Acrylate)
Oxidant Peroxides (e.g., PhCO₃tBu) or Oxygen
Solvent Acetic Acid (AcOH) or Dimethylformamide (DMF)
Temperature 60-100 °C

For a substrate like this compound, the electronic properties of the fluorine and ethoxy substituents would influence the reaction's efficiency. The strong electron-withdrawing nature of the two fluorine atoms at the ortho positions deactivates the ring, but the methodology has been shown to be compatible with anilines bearing several electron-withdrawing groups. acs.org For instance, the reaction of a trisubstituted m,m′-difluoroaniline derivative has been reported to yield the para-olefinated product in a 60% isolated yield. acs.org This suggests that this compound would be a viable substrate for this transformation, leading to the selective formation of the C-H olefinated product at the position para to the aniline's amino group.

Derivatization for Advanced Analytical Applications (e.g., Anilide Formation for GC Analysis)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile organic compounds. However, many compounds, including anilines, exhibit properties that make them unsuitable for direct GC analysis. researchgate.netresearchgate.net These properties include low volatility, poor thermal stability, and the presence of active groups like the primary amine (-NH₂) which can cause undesirable interactions with the GC column, leading to poor peak shape and inaccurate quantification. researchgate.netlibretexts.orggcms.cz Chemical derivatization is a crucial sample preparation step to overcome these limitations. researchgate.netjfda-online.com

For a compound such as this compound, derivatization is essential for reliable GC analysis. The primary amine group can participate in intermolecular hydrogen bonding, which decreases its volatility. researchgate.net Derivatization modifies this functional group, transforming the analyte into a derivative with more favorable chromatographic properties. researchgate.net

Anilide formation, a type of acylation, is a common and effective derivatization strategy for primary and secondary amines. libretexts.org In this process, the active hydrogen atoms of the amine group are replaced by an acyl group. This is typically achieved by reacting the aniline with a carboxylic acid derivative, such as an acid anhydride or an acyl halide. libretexts.orgjfda-online.com

The reaction converts the polar primary amine into a less polar, more volatile, and more thermally stable amide (anilide). gcms.cz The resulting derivative is less likely to adsorb onto the active sites of the GC column, resulting in improved peak symmetry and detection. researchgate.net

Table 2: Common Acylating Reagents for Anilide Formation in GC Derivatization

Reagent ClassExample ReagentResulting DerivativeKey Advantages
Acid Anhydrides Acetic AnhydrideN-acetyl anilideReadily available, forms stable derivatives.
Trifluoroacetic Anhydride (TFAA)N-trifluoroacetyl anilideIncreases volatility significantly due to fluorine atoms. jfda-online.com
Pentafluoropropionic Anhydride (PFPA)N-pentafluoropropionyl anilideHighly volatile derivatives, excellent for electron capture detection (ECD). jfda-online.com
Acyl Halides Acetyl ChlorideN-acetyl anilideHighly reactive.

The derivatization of this compound to an anilide, for example through reaction with trifluoroacetic anhydride (TFAA), would yield N-(3-ethoxy-2,6-difluorophenyl)trifluoroacetamide. This new compound would have a significantly higher volatility and thermal stability compared to the parent aniline, making it well-suited for separation and detection by GC-Mass Spectrometry (GC-MS). researchgate.net The choice of derivatizing reagent can also be tailored to the specific detector being used, enhancing the sensitivity of the analysis. gcms.cz

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of This compound as a key synthetic intermediate in the synthesis of the heterocyclic compounds outlined in the requested article structure. While the general synthetic pathways for these heterocycles often involve aniline derivatives, no research findings, examples, or data tables could be found that specifically utilize this compound as a precursor for the synthesis of quinoline (B57606), thiazole, imidazole, pyrimidine, or acridone (B373769) systems.

Therefore, it is not possible to generate the detailed, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on this specific compound's role in these syntheses. The required information to populate the sections and data tables as instructed is not present in the public domain based on the conducted searches.

Utility As a Key Synthetic Intermediate in Complex Molecule Synthesis

Building Block in the Construction of Functional Organic Materials

The field of organic electronics, particularly the development of Organic Light Emitting Diodes (OLEDs), relies heavily on the design of novel organic molecules with tailored photophysical and electronic properties. uniss.it Substituted aromatic amines, such as carbazole (B46965) and triphenylamine (B166846) derivatives, are frequently used as components of hole-transporting layers (HTLs) or as hosts for phosphorescent emitters due to their charge-carrying capabilities and thermal stability. nih.govmdpi.com

The introduction of fluorine atoms into the aromatic scaffolds of these materials is a proven strategy for tuning their performance. researchgate.net Fluorination can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can facilitate better charge injection/transport and enhance the stability and lifetime of the OLED device. uniss.it

3-Ethoxy-2,6-difluoroaniline serves as a promising building block for such advanced materials. By incorporating this moiety, materials scientists can:

Tune Electronic Properties: The combined inductive (electron-withdrawing) effect of the fluorine atoms and the mesomeric (electron-donating) effect of the ethoxy group allow for precise control over the electronic landscape of the molecule. This enables the fine-tuning of HOMO/LUMO energy gaps, which is essential for optimizing the emission color and efficiency of an OLED. researchgate.net

Enhance Morphological Stability: Fluorinated aromatic compounds often exhibit different solid-state packing and intermolecular interactions compared to their non-fluorinated counterparts. This can be leveraged to improve the morphological and thermal stability of thin films, preventing crystallization and extending the operational lifetime of electronic devices.

Modify Solubility: The ethoxy group can enhance the solubility of the resulting material in common organic solvents, which is particularly advantageous for the fabrication of large-area devices using solution-based processing techniques. researchgate.net

Through its unique substitution pattern, this compound offers a versatile platform for creating novel charge-transporting or emissive materials for next-generation displays and solid-state lighting. nbinno.com

Role in Ligand Synthesis for Catalysis and Molecular Recognition Studies

The design of ligands is central to the advancement of homogeneous catalysis and the study of molecular recognition. The electronic and steric properties of a ligand dictate the reactivity, selectivity, and stability of the resulting metal catalyst or receptor. nsf.gov Fluorinated ligands have gained significant attention because the introduction of fluorine can profoundly alter these properties. alfa-chemistry.com For example, fluorinated phosphine (B1218219) ligands can enhance the electrophilicity of a metal center, thereby accelerating catalytic reactions. acs.org

This compound is a valuable precursor for synthesizing novel ligands for several reasons:

Modulation of Lewis Basicity: The aniline (B41778) nitrogen can act as a coordinating atom itself or serve as a synthetic handle to introduce other donor groups (e.g., phosphines, imines). The strong electron-withdrawing fluorine atoms decrease the electron density on the nitrogen, reducing its Lewis basicity. This modulation is crucial for fine-tuning the electronic environment of a catalytic metal center. alfa-chemistry.com

Steric Control: The fluorine atoms at the 2- and 6-positions provide significant steric bulk around the coordination site. This can be used to create a specific coordination pocket around a metal, influencing the selectivity of a catalytic transformation (e.g., asymmetric hydrogenation).

Non-covalent Interactions in Molecular Recognition: In the context of supramolecular chemistry, the fluorinated aromatic ring can participate in specific non-covalent interactions, such as aromatic-aromatic (π-π) stacking or fluorine-specific interactions. acs.org These forces are fundamental to molecular recognition, where a host molecule selectively binds a specific guest. The unique electronic distribution of the 3-ethoxy-2,6-difluorophenyl moiety could be exploited to design highly selective receptors for anions or neutral molecules. nih.gov

By providing a scaffold with tunable steric and electronic features, this compound enables the synthesis of sophisticated ligands and receptors for applications ranging from industrial catalysis to advanced chemical sensing.

Mechanistic Elucidation of Reactions Involving 3 Ethoxy 2,6 Difluoroaniline

Investigation of Reaction Pathways and Catalytic Cycles

No specific reaction pathways or catalytic cycles involving 3-Ethoxy-2,6-difluoroaniline have been elucidated in the available scientific literature. General principles of reactions involving substituted anilines or fluoroaromatic compounds could be hypothesized, but would not constitute a specific analysis of the title compound as required.

Kinetic Studies and Isotopic Effects

There are no published kinetic studies or investigations into isotopic effects for reactions where this compound is a reactant. Such studies are crucial for understanding reaction rates and mechanisms, but this data is not available for this compound.

Characterization of Reaction Intermediates and Transition States

The characterization of reaction intermediates and transition states provides critical insight into the step-by-step process of a chemical transformation. No research detailing the isolation, detection, or computational modeling of intermediates or transition states in reactions of this compound has been found.

Future Research Directions and Emerging Paradigms for 3 Ethoxy 2,6 Difluoroaniline Research

Development of Novel and Sustainable Synthetic Routes

While established methods for synthesizing substituted anilines exist, future research should focus on developing more efficient, cost-effective, and environmentally friendly pathways to 3-Ethoxy-2,6-difluoroaniline. Current industrial syntheses of related compounds, such as 2,6-difluoroaniline (B139000), often start from materials like 1,2,3-trichlorobenzene, involving multiple steps of fluorination and amination. google.com Future efforts could explore novel strategies that minimize hazardous reagents and byproducts.

Key areas for investigation include:

Green Chemistry Approaches : The development of synthetic routes that utilize greener solvents, reduce energy consumption, and avoid the use of toxic heavy metal catalysts is paramount. newswise.com This could involve exploring biocatalytic methods or reactions in aqueous media. semanticscholar.org

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the nitration, reduction, and etherification steps required to synthesize this compound could lead to higher yields and purity.

Catalytic Systems : Research into novel catalysts, such as earth-abundant metal catalysts or organocatalysts, could provide more sustainable alternatives to traditional precious metal catalysts used in aromatic substitution and cross-coupling reactions.

A comparative table of potential synthetic paradigms is presented below.

Synthetic ParadigmKey AdvantagesPotential Application to this compound Synthesis
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Enzymatic etherification or amination of a difluorinated precursor.
Flow Chemistry Enhanced safety, improved heat and mass transfer, easy scalability.Continuous nitration of a difluoroethoxybenzene precursor followed by reduction.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved purity.Acceleration of nucleophilic aromatic substitution or cross-coupling steps.
Photoredox Catalysis Mild reaction conditions, unique reactivity pathways.C-H functionalization of a difluoroaniline precursor to introduce the ethoxy group.

Exploration of Underutilized Reactivity Modes and Functionalization Strategies

The reactivity of this compound is primarily dictated by the nucleophilic amino group and the activated aromatic ring. The fluorine and ethoxy substituents modulate the electron density and steric accessibility of the ring, opening avenues for selective functionalization. While reactions involving the amine group are common, future research should explore less conventional reactivity modes.

Promising areas for exploration include:

Directed C-H Functionalization : Utilizing the amino or ethoxy group as a directing group to achieve regioselective C-H activation and functionalization at other positions on the aromatic ring. This would enable the introduction of a wide range of substituents without the need for pre-functionalized starting materials.

Palladium-Catalyzed Cross-Coupling : While often used with halogenated precursors, developing methods for the direct C-H arylation, alkenylation, or alkynylation of this compound would be a significant advancement. ossila.com

Diazotization Chemistry : Beyond simple Sandmeyer reactions, the diazonium salt derived from this compound could be used in more complex transformations, such as the synthesis of azo dyes or as a precursor for various coupling reactions. mdpi.com

Advanced Spectroscopic Probes for In-situ Reaction Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the use of advanced in-situ spectroscopic techniques is crucial. These methods allow for real-time tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling and analysis.

Future research could employ a range of in-situ probes to study reactions involving this compound:

Spectroscopic TechniqueInformation GainedRelevance to this compound Research
In-situ FT-IR Spectroscopy Real-time monitoring of functional group transformations.Tracking the conversion of a nitro group to an amine, or the formation of new C-N or C-O bonds. rsc.orgresearchgate.net
In-situ NMR Spectroscopy Detailed structural information on reactants, intermediates, and products.Identifying and characterizing transient intermediates in complex reaction pathways.
Raman Spectroscopy Complementary vibrational information to FT-IR, often better for aqueous systems.Monitoring reactions in green solvents like water.
Dispersive X-ray Absorption Spectroscopy (DXAS) Provides details on the electronic structure and local coordination environment of metal catalysts.Elucidating the mechanism of catalytic reactions used in the synthesis or functionalization. researchgate.net

By combining data from these techniques with kinetic modeling, a comprehensive picture of the reaction landscape can be developed, facilitating more rational process optimization.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. researchgate.net These tools can analyze vast datasets of chemical reactions to identify patterns that may not be apparent to human chemists.

For this compound, ML and AI could be applied in several ways:

Reaction Yield Prediction : ML models can be trained on datasets of similar reactions to predict the yield of a new transformation involving this compound under various conditions. digitellinc.com This can significantly reduce the number of experiments required for optimization.

Retrosynthesis Planning : AI-powered retrosynthesis tools can suggest novel synthetic routes to this compound and its derivatives by working backward from the target molecule. nih.gov

Catalyst and Reagent Selection : Machine learning algorithms can help identify the optimal catalyst, solvent, and other reagents for a specific transformation by learning from existing chemical literature and experimental data.

The integration of these computational tools with automated synthesis platforms could create a closed-loop system for the rapid discovery and optimization of new reactions and synthetic routes. digitellinc.com

Computational Design of Derivatives with Tunable Properties

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized in the lab. Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including electronic structure, molecular geometry, and reactivity. acs.org

Future research should leverage these computational tools for the rational design of this compound derivatives with specific, tunable properties:

Electronic Properties : By systematically varying the substituents on the aniline (B41778) ring, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be fine-tuned. This is critical for applications in organic electronics, such as OLEDs and solar cells. ossila.comacs.org

Pharmacological Properties : Computational models can predict how modifications to the structure of this compound will affect its binding to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Properties : The effect of different functional groups on the absorption and emission spectra of derivatives can be predicted, guiding the design of new fluorescent probes and dyes.

Computational MethodPredicted PropertiesApplication in Derivative Design
Density Functional Theory (DFT) Electronic structure, molecular orbitals (HOMO/LUMO), vibrational frequencies.Design of materials with tailored electronic and optical properties.
Quantitative Structure-Activity Relationship (QSAR) Biological activity, toxicity.Screening of virtual libraries of derivatives for potential drug candidates.
Molecular Docking Binding affinity and mode to a biological target.Design of potent and selective enzyme inhibitors or receptor ligands.

Expanding the Scope of Synthetic Applications in Emerging Fields

The unique substitution pattern of this compound makes it an attractive building block for advanced materials and specialized chemical tools. Future research should focus on exploring its potential in these emerging areas.

Advanced Materials:

Organic Semiconductors : The electron-withdrawing fluorine atoms and electron-donating ethoxy group can be leveraged to create materials with desirable charge-transport properties for use in organic field-effect transistors (OFETs) and perovskite solar cells. ossila.com

Polymers : this compound can be used as a monomer to synthesize novel polyanilines. rsc.org The substituents would modify the polymer's solubility, processability, and electronic properties, potentially leading to new materials for sensors or conductive coatings.

Chemical Probes:

Fluorescent Probes : The aniline core can be incorporated into larger molecular frameworks to create fluorescent probes that are sensitive to their local environment (e.g., pH, polarity, presence of specific ions or reactive oxygen species). The fluorine and ethoxy groups can be used to fine-tune the probe's photophysical properties and selectivity.

Bioorthogonal Chemistry : Derivatives of this compound could be designed to participate in bioorthogonal reactions, allowing for the labeling and visualization of biomolecules in living systems.

Targeted Covalent Inhibitors : The aniline moiety can be functionalized to act as a scaffold for targeted covalent inhibitors, which form a permanent bond with their biological target, offering high potency and prolonged duration of action.

By pursuing these future research directions, the scientific community can fully exploit the synthetic versatility of this compound, paving the way for new discoveries and technologies across a range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-2,6-difluoroaniline in academic laboratories?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 2,6-difluoroaniline with ethyl bromide in the presence of a base (e.g., K₂CO₃) and a catalytic amount of CuI under reflux conditions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) under inert atmosphere to prevent oxidation .
  • Key Considerations : Monitor reaction progress via TLC, and confirm purity using GC-MS (>97% purity threshold).

Q. How should researchers safely handle and store this compound?

  • Safety Protocols : Classified as UN2810 (toxic solid), requiring PPE (gloves, goggles, lab coat) and handling in a fume hood. Store at 2–8°C in airtight, light-resistant containers to avoid decomposition .
  • First Aid : In case of exposure, rinse skin/eyes with water and seek medical attention. Provide SDS documentation to healthcare providers .

Q. What analytical techniques are critical for characterizing this compound?

  • Characterization Workflow :

  • NMR Spectroscopy : ¹H NMR (δ 6.5–7.0 ppm for aromatic protons), ¹⁹F NMR (δ -110 to -130 ppm for fluorines), and ¹³C NMR to confirm ethoxy group (δ ~60–70 ppm for CH₂ and ~14 ppm for CH₃).
  • Mass Spectrometry : GC-MS (m/z 173.16 [M⁺]) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do competing electronic effects (ethoxy vs. fluorine substituents) influence the reactivity of this compound?

  • Mechanistic Insight : The ethoxy group is electron-donating (+M effect), activating the aromatic ring at meta positions, while fluorine’s electron-withdrawing (-I effect) deactivates ortho/para sites. Computational studies (DFT) predict regioselectivity in electrophilic substitutions (e.g., nitration occurs at position 4 or 5) .
  • Experimental Validation : Conduct competitive reactions with HNO₃/H₂SO₄ and analyze products via HPLC to confirm substitution patterns.

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Case Study : Discrepancies in ¹⁹F NMR shifts may arise from solvent polarity or hydrogen bonding. For example, in DMSO-d₆ vs. CDCl₃, fluorine signals shift by 2–5 ppm. Validate using 2D NMR (COSY, HSQC) and cross-reference with crystallographic data (if available) .
  • Troubleshooting : Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side products.

Q. What thermal stability considerations are critical for applications involving this compound?

  • Thermal Analysis : TGA reveals decomposition onset at ~200°C, suggesting limited thermal stability. For high-temperature reactions (e.g., catalysis), optimize below this threshold or use stabilizing ligands .
  • Kinetic Studies : Perform DSC to identify exothermic events and model decomposition pathways using Arrhenius equations.

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies using this compound as an intermediate?

  • Root Causes :

  • Reaction Conditions : Excess ethyl bromide or prolonged reaction times may lead to di- or tri-substituted byproducts.
  • Purification Challenges : Co-elution of impurities during chromatography (e.g., 3-Ethoxy-2,4-difluoroaniline isomers) requires optimized solvent systems .
    • Resolution : Use HPLC with a chiral column to separate isomers and quantify purity.

Q. How does the choice of catalyst impact the regioselectivity of this compound in cross-coupling reactions?

  • Catalyst Screening : Pd(PPh₃)₄ favors Suzuki coupling at the 4-position (less steric hindrance), while Ni(dppe)Cl₂ promotes reactivity at the 2-position. Validate with X-ray crystallography of products .
  • Mechanistic Insight : Steric and electronic factors dominate; computational docking studies (e.g., AutoDock) predict binding affinities for catalyst-substrate interactions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-2,6-difluoroaniline
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-2,6-difluoroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.